![molecular formula C16H14IN3OS B6057306 3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6057306.png)
3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a thienopyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of iodine and amino groups in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized by the reaction of 2-cyanothioacetamide with a suitable chalcone precursor in the presence of a base such as sodium hydroxide in ethanol.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction using an appropriate boronic acid or ester.
Amination and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Nucleophiles like thiols (R-SH), amines (R-NH₂), or alkoxides (R-O⁻) in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Deiodinated thienopyridine.
Substitution: Thienopyridine derivatives with various substituents replacing the iodine atom.
Scientific Research Applications
3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and anti-cancer drugs.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system and electron-donating/withdrawing groups.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving iodine-containing compounds.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide depends on its specific application:
In Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, such as kinases, by binding to their active sites and blocking their activity.
In Materials Science: The compound’s electronic properties can be modulated by the presence of the iodine atom and the amino group, affecting its conductivity and luminescence properties.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(2-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: Similar structure but with a bromine atom instead of iodine.
3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: Similar structure but with a chlorine atom instead of iodine.
3-amino-N-(2-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide makes it unique due to the specific electronic and steric effects imparted by iodine. These effects can influence the compound’s reactivity, binding affinity in biological systems, and electronic properties in materials science applications .
Properties
IUPAC Name |
3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3OS/c1-8-7-9(2)19-16-12(8)13(18)14(22-16)15(21)20-11-6-4-3-5-10(11)17/h3-7H,18H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKXRSLTZHGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=C3I)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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